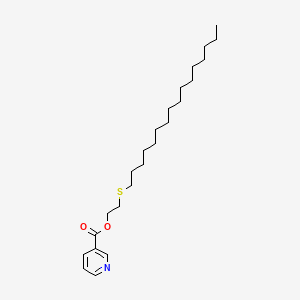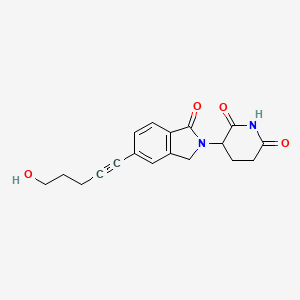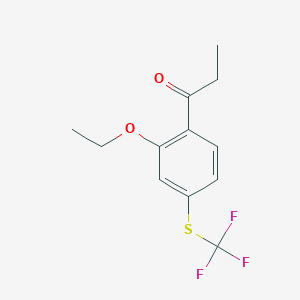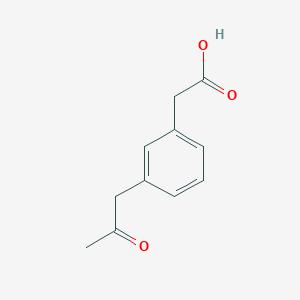
3-(Aminomethyl)-4-(difluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-4-(difluoromethyl)pyridine is a compound that features a pyridine ring substituted with an aminomethyl group at the 3-position and a difluoromethyl group at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the regioselective difluoromethylation of pyridines using oxazino pyridine intermediates, which can be transformed into pyridinium salts upon acid treatment . This method allows for the precise introduction of the difluoromethyl group at specific positions on the pyridine ring.
Industrial Production Methods
Industrial production of 3-(Aminomethyl)-4-(difluoromethyl)pyridine may involve large-scale synthesis using commercially available reagents and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as dearomatization, functionalization, and purification to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminomethyl)-4-(difluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-4-(difluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)-4-(difluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the aminomethyl group can facilitate interactions with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other difluoromethylated pyridines and aminomethyl-substituted pyridines. Examples include:
- 3-(Aminomethyl)pyridine
- 4-(Difluoromethyl)pyridine
- 3-(Difluoromethyl)pyridine
Uniqueness
3-(Aminomethyl)-4-(difluoromethyl)pyridine is unique due to the presence of both the aminomethyl and difluoromethyl groups on the pyridine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C7H8F2N2 |
|---|---|
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
[4-(difluoromethyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C7H8F2N2/c8-7(9)6-1-2-11-4-5(6)3-10/h1-2,4,7H,3,10H2 |
InChI-Schlüssel |
FMAJWWCHVFJSKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1C(F)F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Iodomethyl)hexahydrofuro[2,3-b]furan](/img/structure/B14057800.png)
![8-Boc-hexahydro-2-oxa-5,8-diaza-cyclopenta[d]indene](/img/structure/B14057803.png)
![(1R,4r)-methyl 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexanecarboxylate](/img/structure/B14057804.png)

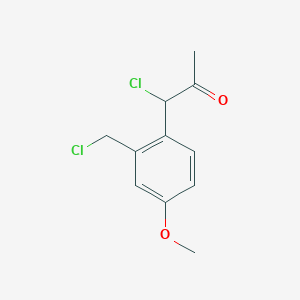
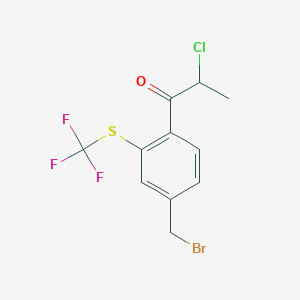
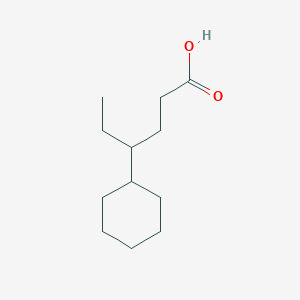

![(3,3'-Dimethoxy-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)](/img/structure/B14057828.png)
